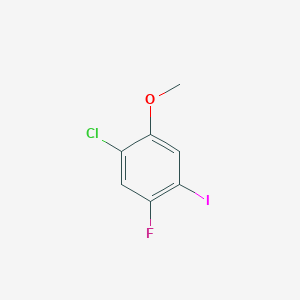

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene

Description

Propriétés

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUUOGFNHFWKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627063 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153122-59-9 | |

| Record name | 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the introduction of the methoxy group onto the benzene ring, followed by the sequential introduction of the halogen atoms (chlorine, fluorine, and iodine) under controlled conditions. Common reagents used in these reactions include halogenating agents such as N-chlorosuccinimide, N-fluorobenzenesulfonimide, and iodine monochloride.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the halogenation steps.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms to yield dehalogenated products.

Coupling Reactions: The iodine atom in the compound makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases.

Major Products:

Substitution Products: Compounds with different nucleophiles replacing the halogen atoms.

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dehalogenated benzene derivatives.

Coupling Products: Biaryl compounds and other coupled products.

Applications De Recherche Scientifique

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mécanisme D'action

The mechanism of action of 1-chloro-5-fluoro-4-iodo-2-methoxybenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution reactions. The presence of multiple halogen atoms and the methoxy group influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in halogenation patterns, substituent positions, and functional groups. Key differences in molecular weight, reactivity, and applications are highlighted below.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions/Modifications |

|---|---|---|---|---|

| This compound | 153122-59-9 | C₇H₅ClFIO | 286.47 | Cl (1), F (5), I (4), OCH₃ (2) |

| 1,3-Difluoro-5-iodo-2-methoxybenzene | 886762-68-1 | C₇H₅F₂IO | 270.02 | F (1,3), I (5), OCH₃ (2) |

| 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene | 2385166-39-0 | C₈H₈F₂OS | 190.21 | Cl (1), F (3), I (5), OCH₃ (2), S-group |

| 1-Chloro-2-fluoro-5-iodo-4-methylbenzene | 1242339-72-5 | C₇H₅ClFI | 270.47 | Cl (1), F (2), I (5), CH₃ (4) |

| 5-Chloro-1,3-difluoro-2-methoxybenzene | 170572-51-7 | C₇H₅ClF₂O | 204.57 | Cl (5), F (1,3), OCH₃ (2) |

Key Comparative Analysis

Halogen Diversity and Reactivity

- Iodine vs.

Functional Group Impact

- Methoxy vs. Methyl Groups : Replacing the methoxy group (electron-donating) with a methyl group (as in 1-Chloro-2-fluoro-5-iodo-4-methylbenzene, CAS 1242339-72-5) reduces polarity and solubility, impacting its suitability for polar reaction solvents .

Activité Biologique

1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, a halogenated aromatic compound with the molecular formula CHClFIO, has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This compound features a methoxy group and multiple halogens (chlorine, fluorine, and iodine), which influence its reactivity and interactions with biological systems.

The presence of halogen atoms and a methoxy group allows for diverse chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. These properties make it a valuable building block in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHClFIO |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Electrophilic Attack : The halogen substituents can facilitate electrophilic aromatic substitution reactions, allowing the compound to form covalent bonds with nucleophiles in biological systems.

- Nucleophilic Substitution : The compound can undergo nucleophilic aromatic substitution, where the halogens can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering their activity and affecting biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its mechanism likely involves inhibition of bacterial protein synthesis or interference with cell wall synthesis.

- Anticancer Potential : Some studies have explored the compound's potential as an anticancer agent by targeting specific cancer cell lines. The halogen substitutions may enhance its ability to disrupt cellular processes in malignant cells.

Case Studies

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry investigated several halogenated compounds, including this compound, for their activity against Staphylococcus aureus. Results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Research : In vitro tests on human cancer cell lines demonstrated that this compound could inhibit cell proliferation by inducing apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was attributed to its ability to disrupt mitochondrial function and induce oxidative stress.

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct biological activities due to its unique combination of functional groups:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 32 µg/mL | 20 µM |

| 1-Fluoro-4-iоdo-benzene | 64 µg/mL | 40 µM |

| 1-Bromo-4-chloro-benzene | 128 µg/mL | >50 µM |

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation of a benzene derivative. For example, iodination at the 4-position may precede chlorination and fluorination, with methoxy groups introduced via nucleophilic substitution. A key step involves optimizing reaction temperatures and stoichiometry:

-

Reagent Selection : Thionyl chloride (SOCl₂) is often used for chlorination, while iodine sources (e.g., I₂/HIO₃) facilitate iodination .

-

Solvent Effects : Benzene or toluene is preferred for halogenation steps due to inertness, whereas polar aprotic solvents (e.g., DMF) aid methoxylation .

-

Yield Optimization : Excess halogenating agents (1.5–2 eq.) and reflux conditions (80–100°C) improve yields to >70% .

Table 1: Example Reaction Conditions

Step Reagents Solvent Temp. (°C) Yield (%) Iodination I₂, HIO₃ Benzene 80 75 Chlorination SOCl₂, DMF Toluene 100 68 Methoxylation NaOMe DMF 60 82

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., meta-fluorine splits adjacent protons) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (F.W. 270.02) and isotopic patterns (e.g., iodine’s distinct M+2 peak) .

- X-ray Crystallography : Resolves steric effects of bulky iodine and methoxy groups in the crystal lattice .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, I, OMe) influence regioselectivity in further functionalization?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, F, I) : Direct electrophilic substitution to the para/meta positions due to deactivation. Iodine’s polarizability allows for transition-state stabilization in SNAr reactions .

- Electron-Donating Groups (OMe) : Activate the ring ortho/para to the methoxy group, competing with halogen effects. Computational DFT studies (e.g., Fukui indices) predict reactive sites .

- Case Study : Nitration of the compound occurs preferentially at the 3-position (meta to Cl, para to OMe), validated by HPLC and ¹⁹F NMR .

Q. How can contradictory data on halogen displacement reactivity be resolved?

- Methodological Answer : Discrepancies in substitution rates (e.g., iodine vs. chlorine reactivity) arise from solvent polarity and leaving-group stability. For example:

- Polar Solvents : Accelerate SN2 displacement of iodide (due to better solvation of transition states) .

- Steric Hindrance : Bulky methoxy groups slow reactions at adjacent positions, confirmed by kinetic studies .

- Controlled Experiments : Compare reaction rates in DMSO vs. THF, monitoring intermediates via LC-MS .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., iodine handling, chlorinated byproducts)?

- Methodological Answer :

- Iodine Management : Use closed systems with scrubbers to capture volatile I₂. Replace I₂ with safer iodinating agents (e.g., N-iodosuccinimide) .

- Byproduct Control : Monitor chlorinated impurities via GC-MS and implement quenching (e.g., Na₂S₂O₃ for excess Cl⁻) .

- Safety Protocols : PPE (nitrile gloves, respirators) and fume hoods are mandatory. Emergency showers/eye wash stations must be accessible .

Data-Driven Research Questions

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key findings:

- Iodine’s Role : The C–I bond’s low dissociation energy (≈50 kcal/mol) facilitates oxidative addition to Pd(0) .

- Steric Maps : Methoxy groups at the 2-position create steric bulk, reducing yields in couplings with ortho-substituted arylboronates .

- Validation : Experimental yields correlate with computed activation energies (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.